molecular formula C23H33ClN2OS B15053993 N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide

Cat. No.: B15053993
M. Wt: 421.0 g/mol
InChI Key: JHUUKIFPNQYKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide is a high-purity chemical compound offered for research applications. This chlorophenyl-thiazole derivative is structurally characterized by a tetradecanamide chain, suggesting potential for lipid membrane interaction and bioavailability studies. Compounds featuring the N-(4-(4-chlorophenyl)thiazol-2-yl) scaffold are of significant interest in biochemical and pharmacological research, particularly in the study of metabolic and gastrointestinal pathways . Contemporary research strategies in areas such as post-weaning diarrhea and stress-related physiological conditions increasingly rely on integrated approaches, including metabolomics and 16S rRNA intestinal microbiota analysis . Within these investigative frameworks, specialized small molecules like this compound may serve as valuable tools for probing complex biological systems, potentially influencing metabolic pathways such as glycine, serine, threonine, arginine, and proline metabolism . Its utility is primarily in modulating biological processes to help researchers elucidate mechanisms of action and identify novel therapeutic targets. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

Molecular Formula

C23H33ClN2OS

Molecular Weight

421.0 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]tetradecanamide

InChI

InChI=1S/C23H33ClN2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)26-23-25-21(18-28-23)19-14-16-20(24)17-15-19/h14-18H,2-13H2,1H3,(H,25,26,27)

InChI Key

JHUUKIFPNQYKRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide typically involves the following steps:

Chemical Reactions Analysis

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound can be used in the development of agrochemicals and biocides.

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Insights from Structural Comparisons

Substituent Effects on Activity: Halogen Variation: The 4-chlorophenyl group in the target compound may enhance electron-withdrawing effects and hydrophobic interactions compared to bromophenyl () or methoxyphenyl () analogs. Bromine’s larger atomic size could alter binding affinity in pharmacokinetic studies . Aliphatic vs.

Functional Group Impact: Thiazole vs. Thiadiazole: Thiadiazole derivatives () exhibit insecticidal/fungicidal activities, while thiazole-based compounds (e.g., ) target kinases, suggesting core heterocycle choice directs therapeutic application . Benzylidene and Hydrazine Modifications: The dimethylamino benzylidene group in enhances kinase inhibition, whereas hydrazine derivatives () show cardioprotective effects, highlighting the role of functional groups in diversifying biological pathways .

Biological Activity Trends: Antioxidant Potential: The compound in demonstrated radical scavenging (IC50 = 6.2 μM), suggesting thiazole-thiophene hybrids may excel in antioxidant applications compared to purely phenyl-substituted analogs . Cardioprotective Efficacy: The methoxyphenyl-hydrazine analog () surpassed reference drugs, indicating that electron-donating groups (e.g., methoxy) may enhance activity in cardiovascular models .

Biological Activity

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. The thiazole ring and the chlorophenyl substituent contribute to its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{19}H_{24}ClN_{2}S
  • Molecular Weight : 348.92 g/mol

Structural Features

FeatureDescription
Thiazole RingContributes to biological activity
Chlorophenyl GroupEnhances lipophilicity and binding
Tetradecanamide ChainAffects pharmacokinetic properties

This compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in lipid metabolism, particularly acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism. This inhibition can influence cell signaling pathways related to apoptosis and proliferation .
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity by modulating pathways involved in tumor growth and survival. For instance, research has highlighted its potential to induce apoptosis in cancer cell lines by altering ceramide levels .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit acid ceramidase with an IC50 value of approximately 79 nM, indicating significant potency against this target . Additionally, it has shown effective engagement in human neuroblastoma SH-SY5Y cells, suggesting its potential utility in treating neuroblastoma.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Following oral administration, the compound exhibited favorable bioavailability and brain penetration, essential for treating central nervous system disorders .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on colon cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. These findings suggest a promising role for this compound in cancer therapy .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. The compound demonstrated a marked reduction in neuronal cell death and improved functional outcomes in treated groups compared to controls. This highlights its potential application in neurodegenerative conditions such as Alzheimer's disease .

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